molecular formula C27H30N2O2 B11613635 2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole

2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11613635
M. Wt: 414.5 g/mol
InChI Key: SGVPHHYOFFZINM-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, and is substituted with tert-butylphenoxy and methylphenoxy groups, enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole typically involves multi-step organic reactions One common method starts with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often under basic conditions to facilitate nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced benzimidazole derivatives.

Scientific Research Applications

2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, pending further research and validation.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxy groups may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The core structure of 2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole is shared with benzimidazole, a compound with well-known biological activity.

    Phenoxybenzimidazoles: Compounds with similar phenoxy substitutions on the benzimidazole core, which may exhibit comparable chemical and biological properties.

Uniqueness

The unique combination of tert-butylphenoxy and methylphenoxy groups in this compound distinguishes it from other benzimidazole derivatives. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for further research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[2-(3-methylphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C27H30N2O2/c1-20-8-7-9-23(18-20)30-17-16-29-25-11-6-5-10-24(25)28-26(29)19-31-22-14-12-21(13-15-22)27(2,3)4/h5-15,18H,16-17,19H2,1-4H3

InChI Key

SGVPHHYOFFZINM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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